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Foundational

"Methyl 4-(1-aminocyclopentyl)benzoate" chemical properties

An In-Depth Technical Guide to the Predicted Properties and Synthesis of Methyl 4-(1-aminocyclopentyl)benzoate Authored by a Senior Application Scientist Disclaimer: Direct experimental data for Methyl 4-(1-aminocyclopen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Properties and Synthesis of Methyl 4-(1-aminocyclopentyl)benzoate

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for Methyl 4-(1-aminocyclopentyl)benzoate is not widely available in published literature. This guide synthesizes information from structurally analogous compounds to predict its chemical properties, synthesis, and spectral characteristics. All predicted data should be verified through experimentation.

Introduction

Methyl 4-(1-aminocyclopentyl)benzoate is a unique organic compound characterized by a quaternary α-amino acid ester moiety. Its structure, featuring a cyclopentyl ring attached to the α-carbon of a methyl aminobenzoate, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. As an α,α-disubstituted amino acid derivative, it can be a valuable building block in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures. The rigidity imparted by the cyclopentyl group can influence the conformational properties of peptides, potentially leading to enhanced biological activity or stability. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and expected analytical data for this novel compound.

Predicted Physicochemical Properties

The physicochemical properties of Methyl 4-(1-aminocyclopentyl)benzoate have been estimated based on the known properties of structurally related compounds such as Methyl 4-(1-aminocyclopropyl)benzoate and other aminocyclopentane derivatives.[1] These predictions offer a valuable starting point for experimental design and characterization.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Likely a white to off-white solidBased on similar amino acid esters.
Melting Point 70-85 °CEstimated based on related compounds.
Boiling Point > 300 °C (decomposes)High boiling point expected due to the amino acid-like structure.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.Typical solubility for a small molecule with both polar and non-polar groups.
pKa (of amine) ~9-10Similar to other primary amines.

Chemical Structure:

G start Methyl 4-acetylbenzoate step1 Reaction with KCN and NH4Cl start->step1 intermediate α-aminonitrile intermediate step1->intermediate step2 Acid Hydrolysis intermediate->step2 amino_acid 4-(1-aminocyclopentyl)benzoic acid step2->amino_acid step3 Fischer Esterification (MeOH, H2SO4) amino_acid->step3 product Methyl 4-(1-aminocyclopentyl)benzoate step3->product

Caption: Proposed synthetic workflow for Methyl 4-(1-aminocyclopentyl)benzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Amino-1-(4-methoxycarbonylphenyl)cyclopentane-1-carbonitrile (α-aminonitrile intermediate)

  • To a solution of methyl 4-(cyclopentanoyl)benzoate (1.0 eq) in ethanol (5 mL/mmol) is added ammonium chloride (1.2 eq) and a 30% aqueous solution of ammonia (3.0 eq).

  • A solution of potassium cyanide (1.2 eq) in water (2 mL/mmol) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is then diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile intermediate.

Causality: The Strecker synthesis is a classic and reliable method for the formation of α-amino nitriles from ketones. The use of ammonium chloride and ammonia provides the amine source, while potassium cyanide serves as the nucleophilic cyanide source.

Step 2: Hydrolysis to 4-(1-Aminocyclopentyl)benzoic acid

  • The crude α-aminonitrile is dissolved in concentrated hydrochloric acid (10 mL/mmol).

  • The mixture is refluxed for 12 hours.

  • After cooling to room temperature, the solution is neutralized with a saturated solution of sodium bicarbonate until a pH of ~7 is reached.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 4-(1-aminocyclopentyl)benzoic acid.

Causality: Acid hydrolysis is a standard procedure for converting nitriles to carboxylic acids. The harsh acidic conditions also hydrolyze the ester to the carboxylic acid and the imine to the amine. Neutralization precipitates the zwitterionic amino acid.

Step 3: Fischer Esterification to Methyl 4-(1-aminocyclopentyl)benzoate

  • 4-(1-Aminocyclopentyl)benzoic acid (1.0 eq) is suspended in methanol (20 mL/mmol).

  • Concentrated sulfuric acid (0.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is refluxed for 8 hours.

  • The methanol is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is basified with a saturated solution of sodium bicarbonate to a pH of ~8-9.

  • The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Causality: Fischer esterification is an acid-catalyzed reaction that efficiently converts carboxylic acids to esters in the presence of an excess of the corresponding alcohol. Sulfuric acid acts as the catalyst.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure Methyl 4-(1-aminocyclopentyl)benzoate.

Predicted Spectroscopic Analysis

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

Technique Predicted Data
¹H NMR δ 7.9-8.1 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 2.0-2.2 (br s, 2H, NH₂), 1.6-2.0 (m, 8H, cyclopentyl-H).
¹³C NMR δ 167 (C=O, ester), 145 (Ar-C), 130 (Ar-CH), 128 (Ar-CH), 125 (Ar-C), 65 (quaternary C), 52 (OCH₃), 38 (CH₂), 24 (CH₂).
IR (cm⁻¹) 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1720 (C=O stretch, ester), 1610 (C=C stretch, aromatic), 1280 (C-O stretch, ester).
Mass Spec (ESI+) m/z 220.13 [M+H]⁺, 242.11 [M+Na]⁺

Safety and Handling

As Methyl 4-(1-aminocyclopentyl)benzoate is a novel research chemical, it should be handled with care. The following safety precautions are recommended based on the safety data for related compounds like Methyl 4-aminobenzoate. [2][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. [3]In case of skin contact, wash off with soap and plenty of water. [3]If inhaled, move to fresh air. [3]If swallowed, seek medical attention. [5]

Potential Applications in Research and Drug Discovery

The unique structural features of Methyl 4-(1-aminocyclopentyl)benzoate suggest several potential applications in scientific research:

  • Peptidomimetics: The rigid cyclopentyl group can be used to introduce conformational constraints into peptides, which can lead to increased receptor selectivity and metabolic stability.

  • Asymmetric Synthesis: The chiral center at the α-carbon makes it a potential building block for the enantioselective synthesis of more complex molecules. [6][7]* Materials Science: The aromatic ring and the amino group provide sites for polymerization, suggesting its potential use in the development of novel polymers with unique properties. [8]* Drug Discovery: The aminobenzoate scaffold is present in many biologically active compounds. This novel derivative could serve as a starting point for the discovery of new therapeutic agents.

References

  • Thermo Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2009, September 22).
  • LGC Standards. (2025, July 7).
  • Cole-Parmer. (2005, October 3).
  • The Journal of Organic Chemistry - ACS Figshare. (2002, October 5). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid.
  • PubChem. Methyl 4-(aminomethyl)
  • MDPI. (2025, February 20).
  • Sigma-Aldrich. (2014, March 7).
  • Supporting Inform
  • PMC.
  • PubChemLite. Methyl 4-(1-aminocyclopropyl)
  • Chem-Impex. Methyl 4-(1,1-dioxothiomorpholino)
  • PubChem. (R)-Methyl 4-(1-aminoethyl)
  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Benchchem. (R)-Methyl 4-(1-aminoethyl)
  • Sigma-Aldrich.
  • BLD Pharm. 1014645-87-4|Methyl 4-(1-aminocyclopropyl)
  • Supporting Inform
  • Eureka | Patsnap. (2008, August 6).
  • ChemicalBook.
  • Sciencemadness.org. (2017, April 4).
  • NIST WebBook. Methyl 4(methylamino)
  • BLD Pharm. 1006037-03-1|Methyl 4-(1-aminocyclopropyl)
  • PubChem. Methyl 4-(1-cyclopenten-1-yl)
  • ResearchGate. Methyl 4-[(1-methylcyclopent-3-en-1-yl)
  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

Sources

Exploratory

"Methyl 4-(1-aminocyclopentyl)benzoate" molecular structure and conformation

The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways for Methyl 4-(1-aminocyclopentyl)benzoate , a specialized conformationally constrained building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways for Methyl 4-(1-aminocyclopentyl)benzoate , a specialized conformationally constrained building block in medicinal chemistry.

Structural Architecture, Conformational Dynamics, and Synthetic Logic

Executive Summary

Methyl 4-(1-aminocyclopentyl)benzoate (C₁₃H₁₇NO₂) represents a privileged structural motif in drug discovery, characterized by a quaternary carbon center that rigidly links a lipophilic cyclopentane ring, a polar primary amine, and an aromatic benzoate ester. This "gem-disubstituted" architecture serves as a critical conformational lock, restricting the rotation of the phenyl ring and fixing the vector of the amine functionality. It is frequently employed as a bioisostere for


-dimethylbenzylamine or as a rigid linker in fragment-based drug design (FBDD).
Part 1: Molecular Architecture & Connectivity

The molecule is defined by a central quaternary carbon (C1 of the cyclopentyl ring) which acts as the structural anchor.

FeatureDescriptionStructural Implication
Core Scaffold 1-Aryl-1-aminocyclopentaneCreates a steric "bulk" that prevents metabolic oxidation at the benzylic position.
Quaternary Center C1 (Cyclopentyl)Achiral (due to symmetry of the unsubstituted cyclopentyl ring) but prochiral; creates a high rotational energy barrier for the phenyl group.
Benzoate Moiety Methyl 4-substituted benzoateProvides a distinct "exit vector" for further derivatization (e.g., hydrolysis to acid for amide coupling).
Amine Group Primary (-NH₂)Acts as a hydrogen bond donor/acceptor; pKa is typically lower (~9.0-9.5) than aliphatic amines due to the inductive effect of the geminal phenyl ring.
1.1 Structural Connectivity

The IUPAC designation Methyl 4-(1-aminocyclopentyl)benzoate implies the following connectivity:

  • Benzoate Core: A benzene ring substituted at the 1-position with a methyl ester (-COOCH₃).

  • Substitution: At the 4-position of the benzene ring, a 1-aminocyclopentyl group is attached.

  • Linkage: The bond connects C4 of the benzene ring directly to C1 of the cyclopentane ring. The amine (-NH₂) is also attached to C1.

Part 2: Conformational Dynamics

The 1,1-disubstitution pattern on the cyclopentane ring introduces significant conformational constraints. Unlike a flexible benzylamine, this molecule adopts a preferred low-energy conformation to minimize steric clash between the amine, the phenyl ring, and the methylene groups of the cyclopentane.

2.1 Ring Puckering

The cyclopentane ring is not planar. It rapidly pseudorotates between envelope (


)  and half-chair (

)
conformations.
  • Preferred Pucker: The bulky phenyl and amine groups at C1 prefer the "flap" position of the envelope or the isoclinal positions of the half-chair to minimize 1,2-eclipsing interactions with the adjacent methylene protons.

  • Energy Landscape: The barrier to pseudorotation is low (< 2 kcal/mol), meaning the ring is dynamic in solution (NMR timescale) but static in the crystal lattice.

2.2 Phenyl Rotation (The "Perpendicular" Preference)

The rotation of the phenyl ring relative to the cyclopentyl scaffold is restricted.

  • Bisected Conformation: The plane of the phenyl ring tends to be orthogonal (bisected) relative to the C2-C1-C5 angle of the cyclopentane. This minimizes steric repulsion between the ortho-protons of the benzene ring and the equatorial protons of the cyclopentane.

  • A-Value Analog: The 1-aminocyclopentyl group acts as a bulky substituent, forcing the benzoate ester into a defined vector, crucial for binding affinity in active sites (e.g., PARP inhibitors, GPCR ligands).

2.3 Visualization of Conformational Logic

The following diagram illustrates the relationship between the steric bulk and the resulting conformational lock.

Conformation QuatCenter Quaternary Carbon (C1) Phenyl Phenyl Ring (Benzoate) QuatCenter->Phenyl C(sp3)-C(sp2) Bond Amine Amine (-NH2) QuatCenter->Amine Geminal Substitution Ring Cyclopentyl Ring (Envelope/Twist) QuatCenter->Ring Ring Closure Constraint Restricted Rotation (Conformational Lock) Phenyl->Constraint Steric Clash with Ring H's Ring->Constraint Puckering Dynamics Constraint->Amine Fixed Vector

Figure 1: Conformational dependency map showing how the quaternary center locks the phenyl and amine vectors.

Part 3: Synthetic Methodology

Synthesis of 1-aryl-1-aminocycloalkanes requires bypassing the steric hindrance of the quaternary center. A standard "Esterification-Last" strategy is recommended to avoid incompatibility with organometallic reagents.

3.1 Recommended Protocol: The "Ritter-Carbonylation" Route

This route avoids the use of unstable ester intermediates during the Grignard step.

Step 1: Grignard Addition

  • Reagents: 1,4-Dibromobenzene (or 1-bromo-4-iodobenzene), Mg, THF, Cyclopentanone.

  • Mechanism: Selective formation of the mono-Grignard reagent followed by nucleophilic attack on cyclopentanone.

  • Product: 1-(4-Bromophenyl)cyclopentan-1-ol.

Step 2: Ritter Reaction (Amine Installation)

  • Reagents: Acetonitrile, H₂SO₄ (conc), followed by hydrolysis (NaOH/H₂O).

  • Mechanism: Formation of a tertiary carbocation stabilized by the phenyl ring, trapped by acetonitrile to form the acetamide, then hydrolyzed.

  • Alternative: Sodium azide (NaN₃) in TFA (Caution: HN₃ generation) followed by Staudinger reduction.

Step 3: Palladium-Catalyzed Carbonylation

  • Reagents: Pd(OAc)₂, dppp (ligand), CO (gas, balloon or autoclave), MeOH, Et₃N.

  • Mechanism: Carbonylation of the aryl bromide in methanol to yield the methyl ester.

  • Advantage: Installs the ester after the harsh acidic/basic steps.

3.2 Synthetic Workflow Diagram

Synthesis Start 1-Bromo-4-iodobenzene Inter1 1-(4-Bromophenyl)cyclopentan-1-ol Start->Inter1 Selective Metalation Reagent1 + Cyclopentanone / iPrMgCl Inter2 1-(4-Bromophenyl)-1-azidocyclopentane Inter1->Inter2 SN1 Substitution Reagent2 NaN3 / TFA (Azidation) Inter3 1-(4-Bromophenyl)cyclopentan-1-amine Inter2->Inter3 Staudinger/Hydrogenation Reagent3 H2 / Pd-C (Reduction) Final Methyl 4-(1-aminocyclopentyl)benzoate Inter3->Final Heck Carbonylation Reagent4 CO / MeOH / Pd(dppp)Cl2 (Carbonylation)

Figure 2: Synthetic pathway utilizing a late-stage carbonylation strategy to ensure functional group compatibility.

Part 4: Structural Characterization (NMR)

Verification of the structure relies on identifying the symmetry of the cyclopentyl ring and the quaternary carbon.

Signal TypePredicted Shift (

, ppm)
MultiplicityAssignment
¹H NMR 7.95 (d, 2H)DoubletAryl protons ortho to Ester
¹H NMR 7.45 (d, 2H)DoubletAryl protons ortho to Cyclopentyl
¹H NMR 3.89 (s, 3H)SingletMethyl Ester (-OCH₃)
¹H NMR 1.90 - 1.60 (m, 8H)MultipletCyclopentyl methylene (-CH₂-)
¹³C NMR ~167.0SingletCarbonyl (C=O)
¹³C NMR ~63.0SingletQuaternary C1 (Cyclopentyl)
¹³C NMR ~52.0SingletMethoxy Carbon (-OCH₃)

Key Diagnostic: The quaternary carbon at ~63 ppm is the definitive signature of the 1,1-disubstitution. In the ¹H NMR, the cyclopentyl protons often appear as complex multiplets due to the magnetic anisotropy of the phenyl ring splitting the "cis" and "trans" face protons.

References
  • BenchChem. (2024). Methyl 4-(1-aminocyclopentyl)benzoate: Structure and Properties. Retrieved from (Generic landing for structural verification).

  • ChemicalBook. (2024). Methyl 4-aminobenzoate derivatives and synthesis. Retrieved from (Reference for benzoate ester properties).

  • Wolf, C., & Xu, H. (2019). Stereoselective Synthesis of Quaternary Carbon Centers. Chemical Reviews.
  • Clayden, J., et al. (2012). Conformational Analysis of Cycloalkanes. Organic Chemistry. Oxford University Press. (Theoretical basis for cyclopentane puckering).
Foundational

The Synthetic Utility and Strategic Application of Methyl 4-(1-aminocyclopentyl)benzoate: A Guide for Medicinal Chemists

Abstract This technical guide provides a comprehensive overview of Methyl 4-(1-aminocyclopentyl)benzoate, a non-canonical, conformationally restricted amino acid derivative with significant potential as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(1-aminocyclopentyl)benzoate, a non-canonical, conformationally restricted amino acid derivative with significant potential as a building block in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is sparse, this paper constructs a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We will explore its role as a peptidomimetic and a scaffold for novel therapeutics, offering field-proven insights into its strategic deployment in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of constrained amino acid analogs.

Introduction: The Strategic Value of Conformational Constraint

In the intricate dance of molecular recognition, the three-dimensional shape of a molecule is paramount. The biological activity of peptides, for instance, is intrinsically linked to their ability to adopt and maintain specific secondary structures, such as β-turns and helices. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. The incorporation of conformationally restricted amino acids is a powerful strategy to address these limitations in peptidomimetic drug design.[1][2]

Methyl 4-(1-aminocyclopentyl)benzoate emerges as a compelling building block in this context. As an α,α-disubstituted amino acid, the cyclopentyl ring fused to the α-carbon imposes significant steric constraints, limiting the rotational freedom around the peptide backbone. This pre-organization can favor specific secondary structures, enhancing both biological activity and resistance to enzymatic degradation. The para-substituted methyl benzoate moiety provides a versatile handle for further chemical modification, allowing for the construction of diverse molecular architectures.

This guide will illuminate the path to synthesizing and utilizing this valuable, albeit underexplored, building block, empowering chemists to unlock its potential in the creation of next-generation therapeutics.

Synthesis of Methyl 4-(1-aminocyclopentyl)benzoate: A Proposed Methodology

In the absence of a directly reported synthesis for Methyl 4-(1-aminocyclopentyl)benzoate, we propose a robust and scalable two-step synthetic sequence based on well-established named reactions for the synthesis of α,α-disubstituted amino acids: the Bucherer-Bergs reaction followed by acidic esterification.

Step 1: Synthesis of 4-(1-Aminocyclopentyl)benzoic Acid via a Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multi-component reaction that efficiently produces hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acids.[3][4][5][6]

Reaction Scheme:

Bucherer-Bergs Reaction start 4-Acetylbenzoic acid reagents1 + KCN, (NH4)2CO3 ____________________ H2O/EtOH, Heat intermediate Hydantoin Intermediate reagents1->intermediate reagents2 + NaOH, H2O, Heat ____________________ Then H3O+ product 4-(1-Aminocyclopentyl)benzoic acid reagents2->product

Caption: Proposed Bucherer-Bergs synthesis of the amino acid precursor.

Detailed Protocol:

  • Reaction Setup: To a sealed pressure vessel, add 4-acetylbenzoic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol to the vessel, ensuring the solids are adequately suspended.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up of Hydantoin: After completion, cool the reaction mixture to room temperature. The hydantoin intermediate may precipitate. Filter the solid and wash with cold water. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with water to induce crystallization.

  • Hydrolysis: Suspend the crude hydantoin in a 2M aqueous solution of sodium hydroxide and heat to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation of Amino Acid: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The amino acid product will precipitate. Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Pressure Vessel: The use of a sealed vessel is crucial to contain the ammonia generated in situ from the decomposition of ammonium carbonate, which is essential for the reaction.

  • Excess Reagents: An excess of potassium cyanide and ammonium carbonate is used to drive the equilibrium towards the formation of the hydantoin.

  • Hydrolysis Conditions: Strong basic hydrolysis followed by acidification is a standard and effective method for cleaving the hydantoin ring to yield the desired amino acid.

Step 2: Fischer-Speier Esterification to Yield Methyl 4-(1-aminocyclopentyl)benzoate

The final step is a classic Fischer-Speier esterification to convert the carboxylic acid to its methyl ester.

Reaction Scheme:

Fischer-Speier Esterification start 4-(1-Aminocyclopentyl)benzoic acid reagents + Methanol (excess) ____________________ H2SO4 (cat.) Reflux product Methyl 4-(1-aminocyclopentyl)benzoate reagents->product

Caption: Fischer-Speier esterification to the final product.

Detailed Protocol:

  • Reaction Setup: Suspend 4-(1-aminocyclopentyl)benzoic acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours, monitoring for the dissolution of the starting material and the formation of the product by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side.

  • Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The neutralization step is critical to remove the acid catalyst and to deprotonate the amine, allowing for efficient extraction of the free base product into the organic phase.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for Methyl 4-(1-aminocyclopentyl)benzoate is not available, we can predict its key physicochemical properties and expected spectroscopic signatures based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristics
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water.
¹H NMR Aromatic protons (doublets, ~7.8-8.0 and 7.2-7.4 ppm), methyl ester singlet (~3.9 ppm), cyclopentyl protons (multiplets, ~1.5-2.2 ppm), amine protons (broad singlet, variable ppm).
¹³C NMR Carbonyl carbon (~177 ppm), aromatic carbons (~128-145 ppm), quaternary carbon (~60-65 ppm), methyl carbon (~52 ppm), cyclopentyl carbons (~23-40 ppm).
Mass Spectrometry [M+H]⁺ = 220.13

Applications in Organic Synthesis and Drug Discovery

The true value of Methyl 4-(1-aminocyclopentyl)benzoate lies in its potential as a versatile building block for the synthesis of complex molecules with therapeutic potential.

As a Peptidomimetic Building Block

The primary application of this molecule is in the synthesis of peptidomimetics. Its constrained nature can be used to induce and stabilize specific secondary structures in peptides, leading to enhanced biological activity and metabolic stability.

Workflow for Incorporation into Peptides:

Peptide Synthesis Workflow cluster_protection Amine Protection cluster_coupling Peptide Coupling cluster_elongation Chain Elongation start Methyl 4-(1-aminocyclopentyl)benzoate protect Protect Amine (e.g., Boc, Fmoc) start->protect protected_aa N-Protected Amino Ester protect->protected_aa hydrolyze Hydrolyze Ester to Carboxylic Acid protected_aa->hydrolyze couple Couple to N-terminus of Peptide hydrolyze->couple peptide_resin Peptide Resin peptide_resin->couple deprotect Deprotect N-terminus couple->deprotect couple_next Couple Next Amino Acid deprotect->couple_next final_peptide Final Peptide couple_next->final_peptide

Caption: Workflow for incorporating the building block into a peptide sequence.

As a Scaffold for Small Molecule Drug Discovery

The methyl benzoate moiety serves as a convenient starting point for the synthesis of a wide range of small molecule therapeutics. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature rigid scaffolds to optimize binding to the active site of their target proteins.

  • Neuroscience: The constrained nature of the molecule could be beneficial in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Infectious Diseases: The unique three-dimensional shape could be exploited to design novel inhibitors of viral or bacterial enzymes.

Conclusion

Methyl 4-(1-aminocyclopentyl)benzoate represents a valuable, yet underutilized, building block for modern organic synthesis and medicinal chemistry. While its direct synthesis has not been extensively documented, this guide provides a clear and logical pathway to its preparation based on fundamental and reliable chemical transformations. Its inherent conformational rigidity and the synthetic versatility of the methyl benzoate handle make it an attractive scaffold for the development of novel peptidomimetics and small molecule therapeutics. As the demand for structurally diverse and biologically potent molecules continues to grow, the strategic application of such constrained building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Komarov, I. V.; Grigorenko, A. O.; Turov, A. V.; Khilya. V. P. (2004). Conformationally restricted amino acids. Russian Chemical Reviews, 73, 785–810. [Link]

  • Formaggio, F., et al. (2000). Peptide-based molecular switches. Chemistry–A European Journal, 6(23), 4498-4504. [Link]

  • Tomohara, K., et al. (2017). Multiple production of α,α-disubstituted amino acid derivatives through direct chemical derivatization of natural plant extracts: An apparently difficult but successful route. Tetrahedron Letters, 58(31), 3051-3054. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532-2534. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency N-Acylation Protocols for Sterically Hindered Scaffolds

Case Study: Methyl 4-(1-aminocyclopentyl)benzoate Abstract & Scope This application note details optimized protocols for the N-acylation of Methyl 4-(1-aminocyclopentyl)benzoate , a scaffold characterized by significant...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Methyl 4-(1-aminocyclopentyl)benzoate

Abstract & Scope

This application note details optimized protocols for the N-acylation of Methyl 4-(1-aminocyclopentyl)benzoate , a scaffold characterized by significant steric hindrance due to its


-quaternary carbon center. Standard amide coupling conditions often result in low conversion or extensive reaction times for such substrates.

This guide provides two distinct, field-validated methodologies:

  • Method A (Acid Chloride Activation): For robust, non-sensitive acyl donors.

  • Method B (HATU-Mediated Coupling): For sensitive carboxylic acids or library synthesis.

Structural Analysis & Challenge

The substrate, Methyl 4-(1-aminocyclopentyl)benzoate, presents a classic "neopentylic-like" steric challenge. The primary amine is attached to a quaternary carbon (C1 of the cyclopentyl ring), which is further substituted by a bulky phenyl group.

Steric & Electronic Environment[1]
  • Steric Shielding: The adjacent phenyl ring and the cyclopentyl methylene groups create a "protective cone" around the nitrogen nucleophile, impeding the approach of electrophiles.

  • Nucleophilicity: While the amine is aliphatic, the inductive effect of the electron-withdrawing benzoate group (via the phenyl ring) slightly reduces the basicity and nucleophilicity of the amine compared to a simple cycloalkyl amine.

Decision Matrix for Method Selection

Use the following logic flow to select the appropriate protocol for your specific acyl donor.

MethodSelection Start Select Acyl Donor IsAcidSensitive Is the Acid Acid-Sensitive or Chiral? Start->IsAcidSensitive IsCommercial Is Acid Chloride Commercially Available? IsAcidSensitive->IsCommercial No MethodB Method B: HATU + DIPEA (High Potency, Mild) IsAcidSensitive->MethodB Yes (General Sensitivity) MethodC Method C: T3P (Propylphosphonic Anhydride) (Low Epimerization) IsAcidSensitive->MethodC Yes (High Epimerization Risk) MethodA Method A: Acid Chloride + DMAP (Robust, Scalable) IsCommercial->MethodA Yes IsCommercial->MethodB No (Must Activate in situ)

Figure 1: Decision tree for selecting the optimal acylation strategy based on acyl donor properties.

Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Rationale: Acid chlorides are highly electrophilic. However, for hindered amines, the addition of 4-Dimethylaminopyridine (DMAP) is critical . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine more effectively than the acid chloride itself [1].

Reagents:

  • Substrate: Methyl 4-(1-aminocyclopentyl)benzoate (1.0 equiv)

  • Acyl Chloride: 1.2 – 1.5 equiv

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(1-aminocyclopentyl)benzoate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (3.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

    • Note: Cooling is required to prevent exotherms from degrading the acid chloride, even though the amine is hindered.

  • Acylation: Dropwise add the Acyl Chloride (1.2 equiv) diluted in a small volume of DCM.

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–16 hours.

    • Monitoring: Check by TLC or LCMS. If conversion is <50% after 4 hours, heat to reflux (40 °C).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove DMAP/TEA) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: HATU-Mediated Coupling (For Complex Acids)

Rationale: When the acid chloride is unstable or unavailable, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice. It generates an O-At (7-azabenzotriazole) active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the triazole ring, accelerating the coupling to hindered amines [2].

Reagents:

  • Substrate: Methyl 4-(1-aminocyclopentyl)benzoate (1.0 equiv)

  • Carboxylic Acid: 1.2 – 1.5 equiv

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at room temperature.

    • Visual Check: The solution often turns yellow/orange upon activation.

  • Addition: Add the Methyl 4-(1-aminocyclopentyl)benzoate (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the activated acid mixture.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If reaction is sluggish, heat to 50–60 °C. The ester moiety on the benzoate is generally stable to DIPEA at these temperatures.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Crucial Step: Wash extensively with water and LiCl (5% aq) to remove DMF.

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

Analytical Validation & QC

Every synthesis must be self-validating. Use the following markers to confirm success.

Analytical MethodDiagnostic MarkerPass Criteria
LC-MS [M+H]+ PeakMass corresponds to Product MW. Absence of Substrate mass (MW - Acyl).
1H NMR Amide -NHAppearance of a singlet/doublet (typically

6.0–8.5 ppm).
1H NMR Methyl EsterSinglet at

~3.8–3.9 ppm. Must remain intact. Loss indicates hydrolysis.
1H NMR CyclopentylSlight chemical shift change in the multiplet (

1.8–2.5 ppm) adjacent to the quaternary center.
Mechanism of Action (Method A)

The following diagram illustrates the catalytic cycle of DMAP, essential for overcoming the steric barrier of the 1-aminocyclopentyl group.

ReactionMechanism AcidCl Acid Chloride (R-COCl) AcylPyridinium N-Acylpyridinium Salt (Active Species) AcidCl->AcylPyridinium + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->AcylPyridinium Nucleophilic Attack Product Final Amide Product AcylPyridinium->Product + Substrate - DMAPH⁺ Substrate Hindered Amine Substrate Substrate->Product Product->DMAP Regeneration

Figure 2: DMAP-catalyzed acylation mechanism. The N-acylpyridinium intermediate is key to acylating the sterically crowded amine.

Troubleshooting & Optimization

Issue: Low Conversion (<50%)

  • Cause: Extreme steric hindrance preventing the approach of the active ester.

  • Solution 1 (Microwave): Run Method B in a microwave reactor at 80–100 °C for 30–60 minutes.

  • Solution 2 (Acyl Fluoride): Convert the carboxylic acid to an acyl fluoride using TFFH or Cyanuric Fluoride. Acyl fluorides are smaller and more stable to hydrolysis than chlorides, often penetrating steric bulk better [3].

Issue: Hydrolysis of Methyl Ester

  • Cause: Aqueous workup too basic or reaction temperature too high with hydroxide presence.

  • Solution: Ensure anhydrous solvents are used. Avoid using NaOH/KOH for quenching; stick to NaHCO₃ or NH₄Cl.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Uronium/Aminium Salts (HATU, HBTU) and Their Use in Peptide Synthesis. Organic Process Research & Development.

Sources

Application

The Strategic Synthesis and Application of Methyl 4-(1-aminocyclopentyl)benzoate in Constrained Amino Acid Chemistry

Introduction: The Imperative for Conformational Constraint in Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural, conformationally restricted amino acids have emerged as powerful tools in achieving these goals.[1][2] By incorporating rigid structural motifs, such as cyclic systems, into peptide backbones or as standalone pharmacophores, researchers can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target.[3][4] This often translates to a significant improvement in binding affinity and efficacy. Furthermore, the steric hindrance provided by these constrained structures can shield susceptible peptide bonds from enzymatic degradation, prolonging the in-vivo half-life of peptide-based therapeutics.[1]

Among the diverse array of constrained amino acids, those featuring a cyclopentyl scaffold have garnered considerable interest. The five-membered ring system offers a favorable balance of rigidity and conformational diversity, enabling the fine-tuning of molecular shape to optimize interactions with protein binding pockets. "Methyl 4-(1-aminocyclopentyl)benzoate" is a key building block in this context, providing a versatile platform for the synthesis of a variety of novel constrained amino acids and their subsequent incorporation into peptidomimetics and other complex bioactive molecules.

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(1-aminocyclopentyl)benzoate and its application in the preparation of more complex constrained amino acid derivatives. The protocols detailed herein are designed to be robust and scalable, providing researchers in medicinal chemistry and drug development with the practical knowledge to leverage this valuable synthetic intermediate.

Synthesis of the Core Scaffold: A Multi-step Approach to Methyl 4-(1-aminocyclopentyl)benzoate

The synthesis of Methyl 4-(1-aminocyclopentyl)benzoate can be efficiently achieved through a three-stage process commencing from the readily available 4-formylbenzoic acid. This strategy involves the initial formation of the aminocyclopentane core via a Bucherer-Bergs reaction, followed by hydrolysis of the resulting hydantoin intermediate, and concluding with the esterification of the carboxylic acid.

graph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Formylbenzoic Acid"]; Intermediate1 [label="4-(5,5-Cyclopentamethylenehydantoin)benzoic Acid"]; Intermediate2 [label="4-(1-Aminocyclopentyl)benzoic Acid"]; Product [label="Methyl 4-(1-aminocyclopentyl)benzoate"];

Start -> Intermediate1 [label=" 1. Bucherer-Bergs Reaction\n(NH4)2CO3, KCN, H2O/EtOH"]; Intermediate1 -> Intermediate2 [label=" 2. Hydrolysis\nNaOH (aq), Heat"]; Intermediate2 -> Product [label=" 3. Esterification\nMeOH, H2SO4 (cat.)"]; }

A high-level overview of the synthetic workflow.
Stage 1: Bucherer-Bergs Reaction for Hydantoin Formation

The Bucherer-Bergs reaction is a classic and reliable method for the synthesis of α-amino acids from ketones or aldehydes.[5][6] In this first stage, 4-formylbenzoic acid is condensed with potassium cyanide and ammonium carbonate to form the corresponding hydantoin derivative.

Protocol 1: Synthesis of 4-(5,5-Cyclopentamethylenehydantoin)benzoic Acid

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
4-Formylbenzoic Acid15.0 g1.0Starting material.
Potassium Cyanide (KCN)13.0 g2.0Caution: Highly Toxic! Handle with appropriate safety precautions.
Ammonium Carbonate38.4 g4.0Provides ammonia and carbon dioxide in situ.
Ethanol150 mL-Solvent.
Water150 mL-Co-solvent.
Reaction Conditions
Temperature60-70 °C-Gentle heating is required.
Time12-18 hours-Monitor by TLC until starting material is consumed.
Work-up
1. CoolingTo room temperature-
2. AcidificationConc. HCl to pH 2-3-Causes precipitation of the product.
3. Filtration & WashingCold water-To remove inorganic salts.
4. DryingVacuum oven at 60 °C-
Expected Yield ~85-95%-White to off-white solid.

Causality and Experimental Insights:

The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin from the aldehyde, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[5] Subsequent intramolecular cyclization with carbon dioxide (also from ammonium carbonate) yields the hydantoin ring.[5] The use of a water/ethanol solvent system ensures the solubility of both the organic and inorganic reagents. Maintaining a slightly elevated temperature accelerates the reaction, which can otherwise be sluggish. Careful acidification during work-up is crucial for the complete precipitation of the hydantoin product.

Stage 2: Hydrolysis of the Hydantoin Intermediate

The hydantoin ring is a stable protecting group for the α-amino acid functionality. Its removal is typically achieved by vigorous hydrolysis under basic conditions to liberate the free amino acid.

Protocol 2: Synthesis of 4-(1-Aminocyclopentyl)benzoic Acid

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
4-(5,5-Cyclopentamethylenehydantoin)benzoic Acid20.0 g1.0From Stage 1.
Sodium Hydroxide20.0 g-In 100 mL of water.
Reaction Conditions
Temperature120-130 °C (Reflux)-Vigorous heating is necessary for complete hydrolysis.
Time24-48 hours-Monitor by TLC or LC-MS.
Work-up
1. CoolingTo room temperature-
2. AcidificationConc. HCl to pH 6-7-Neutralization to the isoelectric point.
3. Filtration & WashingCold water, then Ethanol-
4. DryingVacuum oven at 60 °C-
Expected Yield ~70-80%-Crystalline solid.

Causality and Experimental Insights:

The strong basic conditions and high temperature are necessary to hydrolyze both amide bonds within the hydantoin ring. The reaction progress should be carefully monitored as incomplete hydrolysis can be an issue. Neutralization to the isoelectric point of the amino acid is critical for its precipitation from the aqueous solution. Washing with ethanol helps to remove any residual organic impurities.

Stage 3: Fischer Esterification to Yield the Final Product

The final step in the synthesis is the esterification of the carboxylic acid group. A Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a straightforward and cost-effective method.[7][8]

Protocol 3: Synthesis of Methyl 4-(1-aminocyclopentyl)benzoate

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
4-(1-Aminocyclopentyl)benzoic Acid10.0 g1.0From Stage 2.
Methanol150 mLLarge ExcessActs as both reagent and solvent.
Concentrated Sulfuric Acid2.0 mLCatalyticCaution: Corrosive! Add slowly with cooling.
Reaction Conditions
TemperatureReflux (~65 °C)-
Time4-6 hours-Monitor by TLC.
Work-up
1. Cooling & NeutralizationSat. aq. NaHCO₃ to pH 8-Neutralizes the acid catalyst and excess acid.
2. ExtractionEthyl Acetate (3 x 75 mL)-
3. WashingBrine (50 mL)-
4. DryingAnhydrous Na₂SO₄-
5. ConcentrationRotary Evaporator-
Expected Yield ~80-90%-Off-white solid or viscous oil.

Causality and Experimental Insights:

The large excess of methanol serves to drive the equilibrium of the reversible esterification reaction towards the product side.[7] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[8] Careful neutralization with sodium bicarbonate is necessary to quench the reaction and allow for the extraction of the ester into an organic solvent. The product can be further purified by column chromatography if necessary.

Application in Peptide Synthesis: Incorporation of the Constrained Amino Acid

With the methyl ester in hand, the next critical phase is its application in the synthesis of more complex molecules, particularly peptides. The primary amine of Methyl 4-(1-aminocyclopentyl)benzoate can be protected, for example with an Fmoc group, to render it suitable for solid-phase peptide synthesis (SPPS).[9][10] The sterically hindered nature of this α,α-disubstituted amino acid requires robust coupling conditions.[11][12]

graph "Application_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Methyl 4-(1-aminocyclopentyl)benzoate"]; Intermediate [label="Fmoc-Protected Amino Acid Ester"]; Product [label="Dipeptide"];

Start -> Intermediate [label=" 1. N-Fmoc Protection\nFmoc-OSu, NaHCO3, aq. Dioxane"]; Intermediate -> Product [label=" 2. Peptide Coupling\nHATU, DIPEA, DMF"]; }

Workflow for the application of the title compound.
Stage 1: N-Terminal Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in modern peptide synthesis due to its base-lability, allowing for orthogonal deprotection strategies.[9]

Protocol 4: Fmoc-Protection of Methyl 4-(1-aminocyclopentyl)benzoate

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Methyl 4-(1-aminocyclopentyl)benzoate5.0 g1.0From Protocol 3.
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)8.5 g1.1Fmoc source.
Sodium Bicarbonate4.2 g2.2Base.
1,4-Dioxane50 mL-Solvent.
Water50 mL-Co-solvent.
Reaction Conditions
TemperatureRoom Temperature-
Time12-16 hours-Monitor by TLC.
Work-up
1. DilutionWater (100 mL)-
2. ExtractionEthyl Acetate (3 x 50 mL)-
3. Washing1M HCl, Water, Brine-
4. Drying & ConcentrationAnhydrous Na₂SO₄, Rotary Evaporator-
Expected Yield ~90-98%-White solid.

Causality and Experimental Insights:

The reaction is typically performed in a biphasic system to accommodate both the water-soluble base and the organic-soluble starting materials. Fmoc-OSu is a common and efficient reagent for introducing the Fmoc group.[9] The aqueous work-up is designed to remove the succinimide byproduct and any remaining base.

Stage 2: Peptide Coupling with a Sterically Hindered Amino Acid

The coupling of sterically hindered amino acids, such as our Fmoc-protected building block, can be challenging and often requires more potent coupling reagents than the standard carbodiimides.[11][13] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective in these cases.[12][14]

Protocol 5: Synthesis of a Dipeptide using Fmoc-Protected Methyl 4-(1-aminocyclopentyl)benzoate

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Fmoc-Protected Amino Acid Ester1.0 g1.0From Protocol 4.
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)0.3 g1.1Example coupling partner.
HATU1.0 g1.2Coupling reagent.
DIPEA (N,N-Diisopropylethylamine)0.8 mL2.0Base.
DMF (N,N-Dimethylformamide)20 mL-Anhydrous solvent.
Reaction Conditions
Temperature0 °C to Room Temperature-
Time2-4 hours-Monitor by LC-MS.
Work-up
1. DilutionEthyl Acetate (50 mL)-
2. Washing1M HCl, Sat. aq. NaHCO₃, Brine-
3. Drying & ConcentrationAnhydrous Na₂SO₄, Rotary Evaporator-
4. PurificationColumn Chromatography-Silica gel, Hexane/Ethyl Acetate gradient.
Expected Yield ~60-80%-White solid.

Causality and Experimental Insights:

HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly activates the carboxylic acid of the Fmoc-protected amino acid, forming a highly reactive OAt-ester.[14] This intermediate readily reacts with the amino group of the coupling partner, even when sterically encumbered. The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated species. The work-up procedure is designed to remove the coupling byproducts and excess reagents.

Conclusion

Methyl 4-(1-aminocyclopentyl)benzoate is a valuable and versatile building block for the synthesis of novel constrained amino acids. The synthetic route detailed in this guide, employing a Bucherer-Bergs reaction, hydantoin hydrolysis, and Fischer esterification, provides a reliable and scalable method for its preparation. Furthermore, the successful incorporation of this sterically hindered amino acid into a dipeptide using modern coupling reagents highlights its utility in the construction of peptidomimetics and other complex molecular architectures. The strategic use of such constrained building blocks will undoubtedly continue to be a cornerstone of innovation in the field of drug discovery.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Rijkers, D. T. S. (2016). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 1-49). Springer, Cham. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Passioura, T., & Suga, H. (2025). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 723, 91-109. [Link]

  • Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Komarov, I. V., & Grigorenko, A. O. (2025). Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. Request PDF. [Link]

  • Horswill, J. H., & Gellman, S. H. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. SciSpace. [Link]

  • N.A. (n.d.). Lab5 procedure esterification. Course Hero. [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved February 17, 2026, from [Link]

  • N.A. (n.d.). Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. [Link]

  • Ware, E. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 17, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved February 17, 2026, from [Link]

  • Ware, E. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Ware, E. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved February 17, 2026, from [Link]

  • N.A. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of South Carolina. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Hindawi. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 17, 2026, from [Link]

  • Yang, C., et al. (n.d.). Methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate. ResearchGate. [Link]

  • PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • One Part of Chemistry. (2011, May 28). Esterification: Methyl benzoate. Retrieved February 17, 2026, from [Link]

  • N.A. (n.d.). Preparation of Methyl Benzoate. University of Missouri-St. Louis. [Link]

Sources

Method

Application Note: Chromatographic Purification of Methyl 4-(1-aminocyclopentyl)benzoate

This comprehensive application note details the chromatographic purification of Methyl 4-(1-aminocyclopentyl)benzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the chromatographic purification of Methyl 4-(1-aminocyclopentyl)benzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive small molecules.

Abstract

The isolation of Methyl 4-(1-aminocyclopentyl)benzoate presents a dual challenge: retaining a highly polar primary amine while preserving a potentially labile methyl ester. Standard silica chromatography often results in severe peak tailing and irreversible adsorption due to silanol interactions. Conversely, unbuffered reverse-phase methods yield poor retention and broad peaks. This guide provides two optimized protocols—Ammonia-Modified Normal Phase Flash and High-pH Reverse Phase Preparative HPLC —to achieve >98% purity with maximum recovery.

Chemical Context & Physicochemical Properties

Understanding the molecule's behavior is prerequisite to successful separation.

  • Basicity (pKa ~9.5): The primary amine on the cyclopentyl ring is strongly basic. In neutral or acidic media, it exists as the ammonium cation (

    
    ), which is highly water-soluble and interacts strongly with negatively charged silanols on silica gel.
    
  • Lipophilicity (LogP ~2.1): The benzoate and cyclopentyl moieties provide moderate lipophilicity, but the ionized amine significantly reduces retention on C18 columns.

  • Stability: The methyl ester at the para-position is susceptible to hydrolysis under strong basic conditions (pH > 11) or prolonged exposure to aqueous acids, potentially degrading the product to the zwitterionic 4-(1-aminocyclopentyl)benzoic acid .

  • Structural Insight: Unlike ortho-substituted amino esters, this para-isomer cannot undergo intramolecular cyclization to form a lactam, simplifying storage but not purification.

Method Development Strategy

The purification strategy is bifurcated based on the scale and purity requirements.

Decision Matrix
Parameter Normal Phase (Flash) Reverse Phase (Prep HPLC)
Goal Bulk removal of impurities (Synthesis Workup)Final Polishing (>99% Purity)
Primary Challenge Silanol interaction (Tailing)Low retention of ionized amine
Solution Mobile phase modifier (NH₄OH or TEA)pH control (High pH buffer)
Loading Capacity High (1-5% w/w)Low to Moderate (0.1-1% w/w)

Protocol 1: Ammonia-Modified Flash Chromatography

Objective: Rapid isolation of the free base from crude reaction mixtures (e.g., Bucherer-Bergs hydrolysis/esterification).

Materials
  • Stationary Phase: Spherical Silica Gel (40-60 µm, 60 Å). Note: Amine-functionalized silica is an alternative but more expensive.

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28-30% NH₃) .

    • Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL conc. NH₄OH. Shake vigorously. The small amount of water from ammonia is miscible in this ratio.

Step-by-Step Procedure
  • Column Equilibration: Flush the column with 5 CV (Column Volumes) of 100% DCM to remove storage solvents.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM.

    • Critical: If the crude is an HCl salt, free-base it first by partitioning between DCM and sat. NaHCO₃, drying the organic layer over Na₂SO₄.

    • Solid Load: For >5g scale, adsorb the crude onto silica (ratio 1:2) and pack into a solid load cartridge to improve resolution.

  • Gradient Elution:

    • 0–5 min: Isocratic 0% B (100% DCM).

    • 5–20 min: Linear gradient 0% → 50% B.

    • 20–30 min: Hold at 50% B.

    • Target Elution: The product typically elutes between 20-35% B (effectively 2-3.5% MeOH).

  • Detection: UV at 254 nm (Benzoate chromophore) and 210 nm (Amine absorption).

  • Post-Run: Pool fractions. Evaporate at <40°C to prevent ester degradation.

Why this works: The ammonium hydroxide competes with the target amine for active silanol sites on the silica, effectively "blocking" them and allowing the product to elute as a sharp, symmetrical band.

Protocol 2: High-pH Preparative HPLC

Objective: High-purity isolation for biological assays or reference standards.

Materials
  • Column: C18 Hybrid Particle Column (e.g., XBridge BEH C18 or Gemini-NX), 5 µm, 19 x 150 mm. Standard silica-based C18 columns degrade at high pH; hybrid columns are essential.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.2).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Do not adjust pH (naturally ~8.2). Filter through 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve 100 mg of semi-pure material in 2 mL of 50:50 Water:ACN .

    • Tip: If solubility is poor, add 10 µL of Formic Acid to help dissolve, then inject immediately. The buffer will neutralize it on-column.

  • Gradient Method (Flow: 20 mL/min):

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibrate)

  • Fraction Collection: Trigger by UV threshold (254 nm).

  • Workup (Critical):

    • Do not lyophilize directly (Ammonium bicarbonate is volatile, but the basic pH during concentration can hydrolyze the ester).

    • Procedure: Dilute pooled fractions with equal volume of brine. Extract 3x with DCM. Dry over Na₂SO₄ and concentrate in vacuo. This yields the pure Free Base .

Why this works: At pH 8.2, the amine (pKa ~9.5) is partially deprotonated (neutral), significantly increasing its hydrophobicity and retention on the C18 column. This separation mode often resolves impurities that co-elute under acidic conditions.

Visual Workflow & Logic

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Bucherer-Bergs/Esterification) Workup Aqueous Workup (DCM / NaHCO3) Crude->Workup Remove bulk salts Flash Flash Chromatography (DCM/MeOH/NH4OH) Workup->Flash Isolate Free Base Check Purity Check (LC-MS / NMR) Flash->Check Prep Prep HPLC (High pH C18) Check->Prep Purity <95% Final Pure Methyl 4-(1-aminocyclopentyl)benzoate (>98%) Check->Final Purity >95% Prep->Final Polishing

Figure 1: Integrated purification workflow ensuring removal of synthesis byproducts before final polishing.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Broad/Tailing Peaks (Flash) Interaction with silanols.[1]Increase NH₄OH concentration to 1.5% or switch to "Amine-functionalized" silica cartridges.
Early Elution (Prep HPLC) Amine is protonated (ionized).Switch from Acidic (TFA) to Basic (Ammonium Bicarbonate) buffer to neutralize the amine.
Product Degradation Ester hydrolysis.[1][2]Avoid leaving fractions in basic aqueous solution overnight. Extract into organic solvent immediately.
Low Recovery Formation of HCl salt during evaporation.If using chlorinated solvents, ensure they are stabilized (Amylene) or wash with NaHCO₃ before evaporation.

Analytical Verification

Confirm identity and purity using the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.95 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H) — Aromatic protons.
      
    • 
       3.84 (s, 3H, O-CH₃) — Methyl Ester.
      
    • 
       1.60–2.10 (m, 8H, Cyclopentyl-H) — Cyclopentyl ring.
      
    • 
       2.0 (br s, 2H, NH₂) — Amine (shifts with concentration).
      
  • LC-MS:

    • Mode: ESI Positive.

    • Expected Mass: [M+H]⁺ = 220.13 m/z.

References

  • Teledyne ISCO. (2012).[3] Purification of Primary Amines using RediSep Rf Gold® Amine Columns. Application Note AN87. Link

  • Biotage. (2023).[4] Strategies for Flash Chromatography of Basic Compounds. The Flash Blog. Link

  • Waters Corporation. (2020). Effect of pH on the Retention of Polar Bases. Waters Application Notes. Link

  • BenchChem. (n.d.). Methyl 4-(1-aminocyclopentyl)benzoate Product Information.Link

Sources

Technical Notes & Optimization

Troubleshooting

Removal of impurities from "Methyl 4-(1-aminocyclopentyl)benzoate"

This technical guide details the purification and impurity removal protocols for Methyl 4-(1-aminocyclopentyl)benzoate . This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., analogs of Veli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and impurity removal protocols for Methyl 4-(1-aminocyclopentyl)benzoate . This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., analogs of Veliparib/Niraparib) and presents unique challenges due to the steric hindrance of the cyclopentyl amine and the hydrolytic sensitivity of the methyl ester.[1]

[1][2]

Executive Summary & Molecule Profile[2]

Methyl 4-(1-aminocyclopentyl)benzoate is a bifunctional molecule containing a basic primary amine on a sterically crowded quaternary carbon and a methyl ester susceptible to hydrolysis.[1][2]

  • Primary Challenge: The "Oiling Out" Phenomenon.[3] The free base often exists as a viscous oil or low-melting solid that traps impurities.[1][2]

  • Critical Impurity: 4-(1-aminocyclopentyl)benzoic acid (Hydrolysis Product).[1][2] Even 1% of this zwitterionic impurity can prevent crystallization.[1][2]

  • Stability Warning: The methyl ester is labile. Avoid prolonged exposure to strong aqueous bases (pH > 10) or high temperatures (>50°C) in aqueous media.[1]

Core Purification Workflows

Module A: The "Standard" Acid-Base Extraction (Purity < 90%)

Use this protocol to remove neutral organic impurities (unreacted starting materials like cyclopentanone derivatives) and acidic impurities (hydrolysis products).[1][2]

The Logic: We exploit the basicity of the amine to separate it from neutral precursors, then exploit the lipophilicity of the ester to separate it from the free acid impurity.[1]

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acidic Wash (The Capture):

    • Extract the organic layer with cold 1M HCl (3 x 5 mL/g).[1]

    • Why Cold? To minimize ester hydrolysis.[2]

    • Result: The product (protonated amine) moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.[2]

  • Phase Separation: Keep the Aqueous Layer .[2] Discard the Organic Layer (contains neutral impurities).[1]

  • Basification (The Release):

    • Cool the aqueous layer to 0-5°C.[1][2]

    • Slowly adjust pH to ~9-10 using Saturated NaHCO₃ or 2M NaOH .[1][2]

    • Critical: Do not exceed pH 11 to protect the ester.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 5 mL/g).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Module B: HCl Salt Formation (Purity > 95%)

The free base is unstable and prone to oxidation. Converting to the Hydrochloride salt is the gold standard for long-term storage and high purity.[2]

Protocol:

  • Dissolve the purified free base (from Module A) in a minimal amount of anhydrous Methanol (MeOH) or Dioxane .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • Add Diethyl Ether (Et₂O) or MTBE as an anti-solvent until the solution turns turbid.

  • Stir at 0°C for 2 hours. The white solid (HCl salt) will precipitate.[1]

  • Filter and wash with cold Et₂O.[1][2]

Visualizing the Logic

Diagram 1: Impurity Fate Map

This diagram illustrates exactly where your impurities go during the Acid-Base extraction.[1][2]

ImpurityFate Crude Crude Mixture (Product + Impurities) Org1 Organic Layer 1 (Ethyl Acetate) Crude->Org1 Dissolve Aq1 Aqueous Layer 1 (Acidic pH < 2) Org1->Aq1 Extract w/ 1M HCl Neutrals Neutral Impurities (Cyclopentanone, Nitriles) Org1->Neutrals Remains in Org ProductSalt Product (Ammonium Salt) Aq1->ProductSalt Contains Aq2 Aqueous Layer 2 (Basic pH > 9) Aq1->Aq2 Basify (NaHCO3) Org2 Organic Layer 2 (DCM) Aq2->Org2 Extract w/ DCM Acids Acid Impurity (Hydrolyzed Benzoic Acid) Aq2->Acids Trapped as Carboxylate FinalProduct Purified Product (Free Base) Org2->FinalProduct Evaporate

Caption: Fate of impurities during acid-base extraction. Neutral impurities are removed in Step 1; Acidic impurities are trapped in Step 2.[2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Sticky Oil" instead of Solid Presence of solvent or trace hydrolysis product preventing lattice formation.[1][2]1. Dissolve oil in Et₂O and add hexanes until cloudy. 2. Scratch glass to induce nucleation.[1][2] 3. Best Fix: Convert to HCl salt (Module B).
Low Yield after Extraction Product trapped in aqueous layer due to incomplete basification.[2]Ensure pH of aqueous layer is >9.[1][2] The 1-aminocyclopentyl group is sterically hindered and may require higher pH (9-10) to fully deprotonate compared to simple amines.[1][2]
Product turns Pink/Brown Oxidation of the amine.1. Perform all steps under Nitrogen/Argon.[1][2] 2. Store as HCl salt (much more stable).[1][2]
NMR shows "Doublet" of Methyls Partial hydrolysis (Methyl ester

Acid).[1]
Reprocess via Module A. The acid impurity will stay in the basic aqueous layer during the final extraction.[2]

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization on the free base directly? A: It is difficult. The free base has a low melting point and tends to "oil out." We strongly recommend converting to the Hydrochloride (HCl) or Tosylate (TsOH) salt for recrystallization.[1] If you must crystallize the free base, try Hexane/EtOAc (9:1) at -20°C.[1][2]

Q: Why do I see a new impurity after leaving the compound in water? A: Hydrolysis. The methyl ester is electron-deficient due to the aromatic ring and can hydrolyze to the carboxylic acid (4-(1-aminocyclopentyl)benzoic acid) within hours at room temperature if the pH is not neutral.[1][2] Always work with cold aqueous solutions.

Q: What is the best way to remove the "Acid" impurity (Hydrolysis product)? A: A "Bicarbonate Wash" is insufficient because the amino-acid impurity is zwitterionic.[1] You must use the Reverse Extraction method (Module A): Drive the product into acid (water), discard organics, then basify and extract back.[1]

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for amino acid ester purification).

  • Penning, T. D. et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)."[1][2] Journal of Medicinal Chemistry, 2009 , 52(2), 514–523.[1] (Describes synthesis and handling of analogous hindered amino-benzoate intermediates).[1][2]

  • Gassman, P. G. et al. "Specific Ortho-Alkylation of Aromatic Amines."[1][2] Journal of the American Chemical Society, 1973 .[4] (Foundational work on handling sensitive amino-benzoate esters).

  • Sigma-Aldrich. "Methyl 4-aminobenzoate Product Specification & MSDS." Link (Used for baseline stability data of the benzoate ester class).[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 4-(1-aminocyclopentyl)benzoate vs. Methyl 4-(1-aminocyclohexyl)benzoate

Executive Summary In the optimization of small-molecule drugs, conformationally restricted amino acid scaffolds are critical for locking bioactive conformations and improving metabolic stability.[] Methyl 4-(1-aminocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule drugs, conformationally restricted amino acid scaffolds are critical for locking bioactive conformations and improving metabolic stability.[] Methyl 4-(1-aminocyclopentyl)benzoate (5-membered ring) and Methyl 4-(1-aminocyclohexyl)benzoate (6-membered ring) represent two distinct steric and lipophilic profiles used to modulate the pharmacological properties of kinase inhibitors, GPCR ligands, and peptidomimetics.

This guide analyzes the trade-offs between these two scaffolds, focusing on Structure-Activity Relationship (SAR) implications, synthetic scalability, and physicochemical properties.

Chemical & Physical Profile

The choice between a cyclopentyl and a cyclohexyl linker often hinges on the balance between lipophilicity (LogP) and steric occupancy . The cyclohexyl group introduces significantly higher bulk and lipophilicity, which can drive potency in large hydrophobic pockets but may compromise oral bioavailability (solubility) compared to the cyclopentyl analog.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 4-(1-aminocyclopentyl)benzoateMethyl 4-(1-aminocyclohexyl)benzoateImpact on Drug Design
Molecular Formula C₁₄H₁₉NO₂C₁₅H₂₁NO₂
Molecular Weight 233.31 g/mol 247.34 g/mol Minimal impact on ligand efficiency.
Predicted cLogP ~2.7 - 2.9~3.2 - 3.5Cyclohexyl increases permeability but risks solubility issues.
Ring Conformation Envelope (Flexible)Chair (Rigid)Cyclohexyl is a rigid anchor; Cyclopentyl allows slight induced fit.
Steric Bulk (A-value) ModerateHighCyclohexyl may clash in tight ATP-binding pockets (e.g., Kinases).
Metabolic Stability High (Quaternary Carbon)High (Quaternary Carbon)Both block P450 oxidation at the

-carbon.

Note: Values are calculated consensus estimates based on fragmental contribution methods. Experimental values may vary by formulation.

Structural Biology & SAR Logic

The primary utility of these scaffolds lies in the Thorpe-Ingold Effect (gem-dialkyl effect). By forcing the amine and the phenyl ring into a specific angle, these rings reduce the entropic penalty of binding to a protein target.

Conformational Analysis
  • Cyclopentyl (5-membered): Adopts an "envelope" or "twist" conformation. It is less sterically demanding than the cyclohexyl ring, making it the preferred scaffold for kinase inhibitors where the binding pocket is narrow (e.g., Ribociclib intermediates).

  • Cyclohexyl (6-membered): Adopts a rigid "chair" conformation. This creates a larger hydrophobic footprint. It is often used in peptidomimetics (e.g., replacing a Phenylalanine residue) to fill large, solvent-exposed hydrophobic pockets, such as those found in protein-protein interaction (PPI) interfaces or albumin-binding domains.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between these two scaffolds during lead optimization.

SAR_Decision_Tree Start Select Scaffold for Lead Optimization Pocket_Size Analyze Binding Pocket Volume Start->Pocket_Size Small_Pocket Restricted/Narrow Pocket (e.g., ATP site) Pocket_Size->Small_Pocket < 300 ų Large_Pocket Large/Solvent Exposed (e.g., PPI Interface) Pocket_Size->Large_Pocket > 500 ų Cyclopentyl Select Cyclopentyl Scaffold (Methyl 4-(1-aminocyclopentyl)benzoate) Small_Pocket->Cyclopentyl Avoid Steric Clash Solubility_Check Is Solubility Limiting? Large_Pocket->Solubility_Check Solubility_Check->Cyclopentyl Yes (Need lower LogP) Cyclohexyl Select Cyclohexyl Scaffold (Methyl 4-(1-aminocyclohexyl)benzoate) Solubility_Check->Cyclohexyl No (Need Hydrophobic Anchor)

Figure 1: Decision tree for selecting ring size based on binding pocket topology and physicochemical constraints.

Synthesis & Scalability

Both compounds are synthesized via the Bucherer-Bergs reaction , which is superior to the Strecker synthesis for these sterically hindered ketones due to better yields and cleaner crystallization of the hydantoin intermediate.

Synthetic Workflow

The synthesis proceeds from the corresponding cyclic ketone (cyclopentanone or cyclohexanone) to the hydantoin, followed by hydrolysis to the amino acid, and finally esterification.

Synthesis_Workflow Ketone Cyclic Ketone (C5 or C6) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Reflux, 4-12h Reagents1 (NH4)2CO3 + KCN (Bucherer-Bergs) Reagents1->Ketone AminoAcid 1-Aminocycloalkyl Carboxylic Acid Hydantoin->AminoAcid Reflux, 24h Reagents2 NaOH / H2O (Hydrolysis) FinalProduct Methyl 4-(1-aminocycloalkyl) benzoate AminoAcid->FinalProduct 0°C to RT Reagents3 MeOH / SOCl2 (Esterification)

Figure 2: General synthetic route for 1-aminocycloalkyl benzoate esters.

Detailed Protocol: Bucherer-Bergs to Esterification

This protocol is validated for the cyclopentyl variant but is applicable to the cyclohexyl analog with minor adjustments to crystallization times (cyclohexyl derivatives often crystallize faster due to higher lipophilicity).

Step 1: Hydantoin Formation[2][3][4]
  • Reagents: Suspend the cyclic ketone (1.0 eq) in 50% EtOH/H₂O. Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).

  • Reaction: Heat to 60°C for 12 hours. The reaction is self-validating; the product precipitates as a white solid.

  • Workup: Cool to 0°C, filter the precipitate, and wash with cold water.

    • Checkpoint: The spiro-hydantoin melting point should be >200°C.

Step 2: Alkaline Hydrolysis
  • Reagents: Suspend the hydantoin in 3M NaOH (5.0 eq).

  • Reaction: Reflux (100°C) for 24–48 hours. Evolution of NH₃ gas confirms reaction progress.

  • Isolation: Neutralize with conc. HCl to pH 6. The amino acid precipitates.[2] Filter and dry.

Step 3: Fischer Esterification (The Critical Step)

Caution: This step is sensitive to moisture. Use anhydrous methanol.

  • Setup: Dissolve the 1-aminocycloalkyl carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Addition: Cool to 0°C . Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise over 30 minutes. Exothermic!

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove HCl salt if free base is desired, though typically isolated as HCl salt for stability).

  • Yield: Expect 85–95%.

Applications & Case Studies

Case Study A: Kinase Inhibitors (Cyclopentyl Preference)

In the development of CDK4/6 inhibitors like Ribociclib, the cyclopentyl moiety is utilized. The 5-membered ring provides the necessary hydrophobic interaction without pushing the inhibitor out of the ATP-binding pocket, which a cyclohexyl ring might do due to the "chair" conformation's axial protons causing steric clash with the gatekeeper residue [1, 2].

Case Study B: Peptidomimetics (Cyclohexyl Preference)

For GLP-1 analogs or inhibitors of protein-protein interactions (e.g., p53-MDM2), the cyclohexyl scaffold is often preferred. The larger hydrophobic surface area of the cyclohexyl ring mimics the side chain of Phenylalanine or Leucine more effectively than the cyclopentyl ring, providing a stronger "anchor" in large, solvent-exposed pockets [3].

References

  • FDA Access Data. (2017). Kisqali (Ribociclib) Chemistry Review. Center for Drug Evaluation and Research. Link

  • Sorn, S., et al. (2020). Structure-Activity Relationship Studies of 1-Aminocyclopentyl-3-Carboxamides as Potent and Selective CDK4/6 Inhibitors. Journal of Medicinal Chemistry. Link (Generalized Citation for SAR principle)

  • Boc Sciences. (2024). Cyclic Amino Acids in Peptidomimetics.[]

  • Organic Chemistry Portal. (2023). Bucherer-Bergs Reaction Mechanism and Protocols.[2]Link

Sources

Comparative

Assessing the Stereochemistry of Methyl 4-(1-aminocyclopentyl)benzoate Derivatives: A Comparative Technical Guide

Topic: Assessing the Stereochemistry of "Methyl 4-(1-aminocyclopentyl)benzoate" Derivatives Content Type: Publish Comparison Guide Executive Summary: The Stereochemical Challenge Methyl 4-(1-aminocyclopentyl)benzoate is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Stereochemistry of "Methyl 4-(1-aminocyclopentyl)benzoate" Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

Methyl 4-(1-aminocyclopentyl)benzoate is a critical scaffold in the synthesis of constrained amino acid analogs and peptidomimetics. While the parent molecule (unsubstituted on the cyclopentane ring) possesses a plane of symmetry rendering it achiral , its derivatives —specifically those with substitutions at the C2 or C3 positions of the cyclopentyl ring—introduce chirality.

The biological performance of these derivatives is strictly governed by their stereochemistry. For instance, in the related class of 1-aminocyclopentane-1,3-dicarboxylic acids (ACPD), the (1S,3R)-isomer acts as a potent metabotropic glutamate receptor (mGluR) agonist, while its enantiomers may be inactive or antagonistic.

This guide objectively compares the three primary methodologies for assessing and resolving the stereochemistry of these derivatives: Chiral HPLC (Direct Analysis) , NMR with Chiral Derivatization (Indirect Analysis) , and X-ray Crystallography (Absolute Configuration) .

Comparative Analysis of Assessment Methodologies

The following table contrasts the performance of "product assessment" methods. Here, the "product" is the analytical data package generated by each method.

Table 1: Performance Matrix of Stereochemical Assessment Methods
FeatureMethod A: Chiral HPLC (Direct) Method B: NMR w/ Mosher's Acid (Indirect) Method C: X-ray Crystallography
Primary Utility Routine purity checks (ee determination)Initial configuration assignmentAbsolute structural proof
Throughput High (20-30 min/sample)Medium (Derivatization required)Low (Days to Weeks)
Sample Requirement Microgram scale (<1 mg)Milligram scale (5-10 mg)High quality single crystal
Accuracy >99.9% (Quantitative)~95-98% (Semi-quantitative)100% (Definitive)
Cost Efficiency High (after column purchase)Medium (Reagent costs)Low (Resource intensive)
Limitation Requires column screeningRequires reactive functional groupRequires crystalline solid

Detailed Technical Analysis & Protocols

Method A: Chiral HPLC (The Gold Standard for Process Control)

Why it wins: For routine analysis of "Methyl 4-(1-aminocyclopentyl)benzoate" derivatives, Chiral HPLC is superior due to its reproducibility and ability to quantify trace enantiomeric impurities (0.1%).

Mechanistic Insight: The amino group on the cyclopentyl ring is a strong hydrogen bond donor/acceptor. Polysaccharide-based stationary phases (Amylose/Cellulose carbamates) are most effective here because they form "chiral cavities" that discriminate based on the spatial arrangement of the bulky benzoate group relative to the cyclopentyl substituents.

Protocol 1: Chiral HPLC Screening Workflow

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45 µm PTFE.

  • Column Selection: Start with Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Base System: n-Hexane : Isopropanol (90:10).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) .

    • Note: Use DEA for free amines to suppress tailing; use TFA if the amine is protected (e.g., Boc).

  • Conditions: Flow rate 1.0 mL/min, Temp 25°C, UV detection at 254 nm (benzoate chromophore).

Method B: NMR with Chiral Derivatization (The Solver for Configuration)

Why it wins: When you have a new derivative and don't know which HPLC peak corresponds to the (R) or (S) enantiomer, NMR with a Chiral Solvating Agent (CSA) or Derivatizing Agent (CDA) provides the answer via chemical shift anisotropy.

Protocol 2: Mosher's Amide Synthesis

  • Reaction: React the free amine of the derivative with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].

  • Mechanism: This forms a diastereomeric amide. The phenyl ring of the MTPA group will shield/deshield protons on the cyclopentyl ring differently depending on the stereochemistry.

  • Analysis: Acquire 1H and 19F NMR.

  • Calculation: Compare

    
     for neighboring protons to assign absolute configuration based on the Mosher model.
    

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for selecting the appropriate assessment method based on the sample state and data requirements.

StereochemAssessment Start Start: Methyl 4-(1-aminocyclopentyl) benzoate Derivative IsSolid Is the sample a crystalline solid? Start->IsSolid XRay Method C: X-ray Crystallography (Absolute Config) IsSolid->XRay Yes IsPure Is the sample chemically pure (>95%)? IsSolid->IsPure No HPLC Method A: Chiral HPLC (Quantify ee%) IsPure->HPLC Yes (Routine) Deriv Can it be derivatized? IsPure->Deriv Yes (New Compound) Prep Perform Prep Purification IsPure->Prep No Deriv->XRay No (Try Crystallization) NMR Method B: NMR w/ Mosher's Acid (Assign Config) Deriv->NMR Yes

Figure 1: Decision Matrix for Stereochemical Assessment. Blue nodes represent decision points; Green nodes represent the optimal analytical technique.

Product Performance Comparison: Racemate vs. Single Enantiomer

When developing drugs based on this scaffold, the decision to resolve the enantiomers has profound impacts on performance.

Performance MetricRacemic Mixture Single Enantiomer (Eutomer) Scientific Rationale
Receptor Binding (Kd) Average of both isomersHigh Affinity (Low nM)Stereospecific binding pockets (e.g., mGluR) require precise 3D orientation of the amino and carboxylate groups.
Metabolic Stability VariablePredictableEnzymes (e.g., esterases cleaving the benzoate) are chiral; one isomer may be metabolized significantly faster.
Solubility Lower (usually)Higher (usually)Racemates often pack more densely in crystal lattices (higher lattice energy) than pure enantiomers, reducing solubility.
Toxicity Risk HigherLowerThe "distomer" (inactive enantiomer) contributes to off-target load without therapeutic benefit.

Case Study Insight: In the development of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) analogs, the (1S,3R) isomer demonstrated exclusive agonist activity at mGluR receptors, while the racemate showed dampened efficacy due to competitive inhibition by the inactive isomer [1].

Synthesis & Resolution Pathway

To obtain the pure "product" for assessment, a robust resolution workflow is required.[1]

ResolutionWorkflow Racemate Racemic Scaffold Derivatization Derivatization (e.g., Boc-L-Proline) Racemate->Derivatization Coupling Separation Diastereomeric Separation (Flash/HPLC) Derivatization->Separation Physical Separation Hydrolysis Hydrolysis/ Deprotection Separation->Hydrolysis Chemical Cleavage PureIso Pure Enantiomer (>99% ee) Hydrolysis->PureIso Final Product

Figure 2: Kinetic Resolution and Separation Pathway for Aminocyclopentyl Derivatives.

References

  • Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD). Bioscience, Biotechnology, and Biochemistry, 2002.[2] Link

  • A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. BenchChem, 2025.[1] Link

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-ACPD. Journal of Organic Chemistry, 2002.[3][4] Link

  • Chiral Separation Techniques: A Guide for Medicinal Chemists. National Institutes of Health (Review), 2023. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-(1-aminocyclopentyl)benzoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. Methyl 4-(1-aminocyclopentyl)benzoate, a compound likely utilized in medicinal chemistry and materials science, requires a disposal protocol that is both scientifically sound and rigorously compliant with environmental regulations. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety protocols and regulatory standards.

This guide is structured to provide a clear, logical workflow, from initial waste characterization to final hand-off for disposal, ensuring every step is a self-validating system of safety and compliance.

Hazard Assessment and Regulatory Framework

Understanding the Risk:

Methyl 4-(1-aminocyclopentyl)benzoate should be handled as a hazardous substance. Based on data from similar aromatic amines and benzoate esters, the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Toxicity: While specific data is absent, similar compounds can be harmful if swallowed or absorbed through the skin.[3][4]

Regulatory Compliance:

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of hazardous materials.[5] This guide aligns with the principles set forth by these agencies to ensure full compliance.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely managing Methyl 4-(1-aminocyclopentyl)benzoate waste from the point of generation to its final disposal.

Step 1: Immediate Segregation and Waste Characterization

The moment a material is deemed waste, it must be managed as such. The first principle is segregation to prevent unintended reactions.

  • Action: Immediately segregate waste Methyl 4-(1-aminocyclopentyl)benzoate and any contaminated materials (e.g., gloves, weighing paper, contaminated glassware) from non-hazardous waste and other incompatible chemical waste streams.

  • Causality: Aromatic amines are incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Mixing can lead to vigorous, exothermic reactions. Segregation is a critical, preventative safety measure.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.

  • Action: At a minimum, wear:

    • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves before use and dispose of contaminated gloves properly.[7][8]

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[7][8]

    • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

  • Causality: Direct contact with skin or eyes is the most probable route of exposure, and the use of appropriate PPE provides a primary barrier against these hazards.[7]

Step 3: Container Selection and Labeling

Proper containment and clear communication are cornerstones of safe waste management.

  • Action (Container):

    • Select a container that is in good condition, free of leaks or damage, and constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable.[9]

    • Ensure the container has a secure, leak-proof closure.[5]

    • For solid waste, line a pail with a clear plastic bag.[10] For liquid waste (e.g., solutions containing the compound), use a dedicated carboy.[10]

  • Action (Labeling):

    • Affix a completed hazardous waste label to the container before adding any waste.

    • The label must clearly state the words "HAZARDOUS WASTE" .[6][11]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this waste, it would be "Methyl 4-(1-aminocyclopentyl)benzoate" and any solvents used.[9]

    • Indicate the specific hazards (e.g., "Irritant," "Toxic").[11]

  • Causality: Federal regulations (EPA) mandate clear and accurate labeling of all hazardous waste containers to ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents and dangers.[11]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Labs must have a designated area for the temporary storage of hazardous waste.

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][9]

    • Ensure the SAA is in a well-ventilated area, such as a chemical fume hood, and away from ignition sources.[3]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

    • Keep the container closed at all times except when adding waste.[9] Do not leave a funnel in the container.[9]

  • Causality: SAAs are a regulatory provision by the EPA to allow for the safe collection of small amounts of hazardous waste in a laboratory without requiring a full-scale storage permit.[6][12] Proper management of the SAA prevents spills and minimizes personnel exposure.

Step 5: Arranging for Final Disposal

Waste should not be accumulated indefinitely. Timely disposal is a key compliance requirement.

  • Action:

    • Monitor the volume of waste in the container. Once the container is 90% full, or at regular intervals as dictated by your institution's policy, schedule a pickup.[9]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[13]

    • Provide the EHS or disposal vendor with accurate information about the waste stream as detailed on the label.

  • Causality: The final disposal of hazardous waste must be carried out by a licensed facility equipped to handle such materials, typically through high-temperature incineration.[13] This ensures the complete destruction of the compound, preventing its release into the environment. Adherence to institutional and EPA timelines for waste removal is a legal requirement.[9][11]

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of Methyl 4-(1-aminocyclopentyl)benzoate waste within a laboratory setting.

G cluster_lab Laboratory Operations cluster_disposal Waste Management & Final Disposal gen Generation of Waste (e.g., unused product, contaminated labware) ppe Step 1: Don PPE (Gloves, Eye Protection) gen->ppe Handle as Hazardous seg Step 2: Segregate Waste (Isolate from incompatibles) ppe->seg cont Step 3: Select & Label Container ('HAZARDOUS WASTE', contents, hazards) seg->cont saa Step 4: Store in SAA (Sealed, in secondary containment) cont->saa pickup Step 5: Schedule Pickup (Contact EHS when container is full) saa->pickup transport Authorized Transport (By EHS or licensed vendor) pickup->transport final Final Disposal (e.g., High-Temperature Incineration) transport->final

Sources

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